Tris(2-ethylhexyl)phosphine oxide

Vue d'ensemble

Description

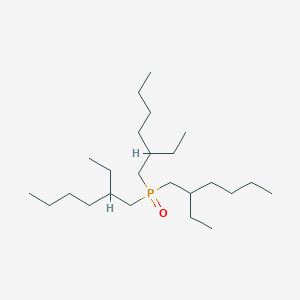

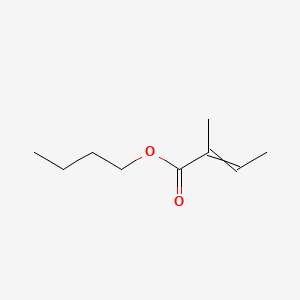

Tris(2-ethylhexyl)phosphine oxide (TEHPO) is an organophosphorus compound that is widely used in the synthesis of organic compounds, in scientific research applications, and in laboratory experiments. It is a colorless liquid with a low boiling point, and is highly soluble in organic solvents. TEHPO is also known as Triton X-100, and is used as a surfactant in many consumer products.

Applications De Recherche Scientifique

Serotonin-Selective Membrane Electrodes

Tris(2-ethylhexyl)phosphine oxide has been utilized in constructing serotonin-selective membrane electrodes. It was found to enhance the electrode's response to serotonin while significantly reducing interference from inorganic cations like Na⁺. This resulted in a superior detection limit for serotonin-selective electrodes, making it a valuable tool in neurological and biochemical research (Ueda et al., 2006).

Colorimetric Reagent for Ferric Iron

Tris(2-ethylhexyl)phosphine oxide has been introduced as a colorimetric reagent for determining ferric iron in solutions. Its stability and adherence to Beer's law over a wide concentration range make it useful in analytical chemistry, particularly in iron detection (Holdoway & Willans, 1958).

Coordination Chemistry and Complex Formation

The compound has significant applications in coordination chemistry. For instance, its derivatives have been used to study complexation with various metals like neodymium(iii) and copper(ii) nitrates, highlighting its potential in inorganic synthesis and materials science (Kudryavtsev et al., 2013).

Conjugated Microporous Polymers for CO2 Capture

Tris(2-ethylhexyl)phosphine oxide-based conjugated microporous polymers have been designed for CO2 capture. These polymers demonstrate high sorption abilities and ultrahigh hydrogen uptake, suggesting their potential in environmental applications, particularly in carbon capture and storage technologies (Qiao et al., 2015).

Synthesis of Nucleosides and DNA Oligomers

In the field of organic chemistry and molecular biology, tris(2-ethylhexyl)phosphine oxide analogs have been synthesized and incorporated into short DNA oligomers. This highlights its role in the development of new nucleoside analogs and potential applications in genetic engineering and drug development (Nawrot et al., 2015).

Reductive Cleavage of Disulfides

Tris(2-ethylhexyl)phosphine oxide derivatives have been used for the reductive cleavage of disulfides, showcasing its utility in chemical synthesis and pharmaceutical applications. This property is significant in the modification and stabilization of proteins and peptides (McNulty et al., 2015).

Propriétés

IUPAC Name |

3-[bis(2-ethylhexyl)phosphorylmethyl]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OP/c1-7-13-16-22(10-4)19-26(25,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJGHINMWRVRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CP(=O)(CC(CC)CCCC)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285444 | |

| Record name | Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-ethylhexyl)phosphine oxide | |

CAS RN |

2785-32-2 | |

| Record name | NSC41938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Tris(2-ethylhexyl)phosphine oxide suitable for separating uranium from other metals like bismuth?

A1: Tris(2-ethylhexyl)phosphine oxide exhibits a strong affinity for uranium, especially in its hexavalent state (uranyl ion, UO22+). [, , ] This affinity allows TEHPO to selectively bind and extract uranium from solutions containing other metals, even when those metals are present in much higher concentrations. [] The extraction process is particularly effective when using a nitric acid solution and an organic solvent like cyclohexane. []

Q2: How does the addition of 1,2-cyclohexylene dinitrilotetraacetic acid (CDTA) enhance the selectivity of Tris(2-ethylhexyl)phosphine oxide for uranium extraction?

A2: The presence of CDTA in the extraction system acts as a masking agent. [] It selectively binds to interfering metals like bismuth, preventing them from interacting with TEHPO. This selective complexation with competing metals further enhances the preferential extraction of uranium by TEHPO. []

Q3: Can you describe a specific application of Tris(2-ethylhexyl)phosphine oxide in analytical chemistry involving uranium?

A3: TEHPO is used in a spectrophotometric method to determine uranium concentrations. [] The process involves extracting uranium(VI) from a 6M sodium nitrate solution (pH 2.5-3.0) using a 0.1M TEHPO solution in cyclohexane. [] The extracted uranium-TEHPO complex exhibits a characteristic ultraviolet absorption spectrum, allowing for quantitative determination of uranium concentration. [] This method also separates uranium from other interfering ions. []

Q4: Besides uranium, what other metal extractions is Tris(2-ethylhexyl)phosphine oxide known for?

A4: TEHPO has been successfully employed in the extraction of tin from solutions. [] Similar to the uranium extraction process, tin is extracted from the solution using a cyclohexane solution of TEHPO. [] In this case, the extracted tin is then complexed with Pyrocatechol Violet for spectrophotometric determination. []

Q5: Are there any structural analogs of Tris(2-ethylhexyl)phosphine oxide studied for their extraction properties?

A5: Yes, Tri-n-octylphosphine oxide (TOPO) is a structural analog of TEHPO that is also recognized for its metal extraction properties. [] Researchers have investigated and compared the extraction capabilities of both TEHPO and TOPO, along with other organophosphorus compounds, to understand the relationship between structure and extraction efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)

![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)